2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
Description
2-{[4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a triazole-based acetamide derivative featuring a pyridin-4-yl substituent at the 5-position of the triazole ring and a 3,4-dimethoxyphenyl group attached via the acetamide moiety. Its synthesis typically involves a multi-step process: cyclization of isoniazid-derived intermediates with carbon disulfide and hydrazine hydrate to form the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol core, followed by S-alkylation with α-chloroacetamide derivatives under basic conditions . The compound’s structure is optimized for bioactivity, with the pyridinyl group enhancing π-π stacking interactions in enzymatic binding pockets, while the dimethoxyphenyl group contributes to solubility and target selectivity .
Reported applications include antimicrobial, anti-inflammatory, and antioxidant activities, though its specific mechanistic studies (e.g., enzyme inhibition or in vivo efficacy) are less documented compared to structurally related analogs .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-25-13-4-3-12(9-14(13)26-2)20-15(24)10-27-17-22-21-16(23(17)18)11-5-7-19-8-6-11/h3-9H,10,18H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVCRCKBGIGTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as the Suzuki or Heck reaction, using appropriate pyridine derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Formation of the Acetamide Group: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Introduction of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group through a reaction such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced species.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced triazole derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is investigated for use in the synthesis of advanced polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Pathway Modulation: The compound can affect various biochemical pathways, leading to changes in cellular metabolism, growth, and differentiation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Triazole-Acetamide Derivatives
Key Observations:
Pyridine Position :
- The 4-pyridinyl group (target compound) supports balanced interactions in broad-spectrum antimicrobial activity , while 3-pyridinyl analogs (e.g., ) may exhibit altered binding due to steric or electronic effects .
- Replacement with a 2-hydroxyphenyl group (AM31) shifts activity toward enzyme inhibition (e.g., reverse transcriptase), highlighting the role of hydrogen bonding in target engagement .
Arylacetamide Substituents :
- Electron-withdrawing groups (e.g., 4-chloro in KA3, 4-nitro in AM31) significantly enhance antibacterial and enzyme inhibitory activities compared to electron-donating groups (e.g., 3,4-dimethoxy in the target compound) .
- The 3,4-dimethoxyphenyl group in the target compound improves solubility but may reduce membrane permeability, explaining its moderate MIC values .
Anti-inflammatory Potential: The furan-2-yl analog () demonstrates superior anti-exudative activity (83% inhibition) compared to diclofenac sodium, suggesting that heterocyclic substituents on the triazole ring enhance anti-inflammatory efficacy.
Mechanistic and Pharmacological Insights
- Antimicrobial Activity : Derivatives with halogenated aryl groups (e.g., KA3) exhibit stronger Gram-negative activity due to enhanced penetration through bacterial membranes . The target compound’s dimethoxyphenyl group may limit this penetration, favoring Gram-positive targets.
- Enzyme Inhibition : AM31’s 4-nitrophenyl group facilitates strong hydrophobic and charge-transfer interactions with reverse transcriptase, whereas the target compound’s dimethoxy group lacks such interactions .
- Synthetic Flexibility : Allyl or prop-2-enyl substituents on the triazole ring (e.g., ) improve metabolic stability but require further optimization for target selectivity .
Biological Activity
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide represents a novel class of triazole derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, analgesic, and anticancer properties, supported by recent research findings.
Chemical Structure
The compound is characterized by the following structural features:
- A triazole ring that contributes to its biological activity.
- A pyridine group , which enhances interaction with biological targets.
- A sulfanyl moiety , which is known to exhibit significant biological effects.
Antimicrobial Activity
Recent studies highlight the antimicrobial properties of triazole derivatives. For instance, a related compound, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (APTT) , demonstrated potent antimicrobial activity against various bacterial and fungal strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The compound exhibited both bactericidal and fungicidal effects across a broad spectrum of microorganisms.
| Microorganism | Activity Type | Reference |
|---|---|---|
| Staphylococcus aureus | Bactericidal | |
| Escherichia coli | Bactericidal | |
| Candida albicans | Fungicidal | |
| Pseudomonas aeruginosa | Bactericidal |
Analgesic and Anti-pyretic Activity
The analgesic potential of compounds similar to this compound has been assessed using various models. Compounds from the same chemical family have shown significant analgesic effects comparable to standard drugs like analgin in tail flick models. Additionally, anti-pyretic activities were noted in yeast-induced pyrexia models with some derivatives showing efficacy similar to aspirin .
Anticancer Activity
Triazole derivatives have also been evaluated for their anticancer properties. Compounds structurally related to our target compound have shown activity against various cancer cell lines. For example, certain triazole derivatives exhibited IC50 values indicating significant cytotoxicity against colon carcinoma (HCT116) and breast cancer (T47D) cell lines . These findings suggest that the incorporation of the triazole ring enhances the anticancer potential of these compounds.
The biological mechanisms underlying the activities of triazole derivatives often involve enzyme inhibition and interaction with cellular targets. The presence of the triazole ring allows for hydrogen bonding with active sites of various enzymes, including those involved in cancer cell proliferation and microbial resistance mechanisms .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
